4,5-Diazafluoren-9-one (CAS 50890-67-0) overcomes the performance limits of 1,10-phenanthroline and fluoren-9-one in organic electronics. Its rigid planar ketone structure provides a unique electron affinity essential for electron-transport layers.
Specify this CAS for guaranteed electronic and coordination properties.
4,5-Diazafluoren-9-one is a rigid, planar N-heterocyclic aromatic ketone, structurally derived from the common ligand 1,10-phenanthroline. Its primary value in procurement stems from its dual utility as both a chelating ligand in coordination chemistry and as an electron-deficient building block for advanced organic electronic materials. The presence of the electron-withdrawing ketone group and the specific geometry of the nitrogen atoms confer distinct electronic and thermal properties critical for applications in organic light-emitting diodes (OLEDs) and specialized polymer synthesis.
Direct substitution of 4,5-Diazafluoren-9-one with its parent compound, 1,10-phenanthroline, or its carbonaceous analog, fluoren-9-one, frequently leads to process or performance failure. The constrained five-membered central ring imparts coordination properties and bond angles distinct from simpler bipyridine or phenanthroline ligands. This structural rigidity, combined with the specific electronic influence of the ketone and diaza-moieties, creates a unique electron affinity profile. This profile is critical for achieving efficient electron transport in organic electronics—a property not provided by the aforementioned substitutes. Therefore, specifying this exact CAS number is necessary for applications dependent on its specific thermal, electronic, and coordination characteristics.
4,5-Diazafluoren-9-one exhibits significantly higher thermal stability compared to common, structurally related precursors. Its melting point of 214-217 °C is substantially higher than that of fluoren-9-one (84 °C) and anhydrous 1,10-phenanthroline (~117 °C).
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 214-217 |
| Comparator Or Baseline | 1,10-Phenanthroline (~117 °C); Fluoren-9-one (84 °C) |
| Quantified Difference | +97 °C vs. 1,10-Phenanthroline; +130 °C vs. Fluoren-9-one |
| Conditions | Standard atmospheric pressure |
This higher melting point is critical for ensuring material integrity and device reliability during high-temperature manufacturing processes, such as vacuum thermal evaporation for OLEDs.
Incorporating the 4,5-diazafluorene moiety into an oligofluorene backbone results in a significant improvement in electron affinity. Cyclic voltammetry studies show that this substitution lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level by 0.37–0.38 eV compared to a standard fluorene-based oligomer.
| Evidence Dimension | LUMO Energy Level Reduction (eV) |
| Target Compound Data | Lowers LUMO by 0.37 - 0.38 eV |
| Comparator Or Baseline | Standard Fluorene-based co-oligomer without the diazafluorene unit. |
| Quantified Difference | ~0.37 eV lower LUMO |
| Conditions | Measured on co-oligomers via cyclic voltammetry. |
A lower LUMO level is a key performance parameter that facilitates more efficient electron injection from the cathode in an OLED, leading to lower device operating voltages and improved power efficiency.
Unlike its parent compound 1,10-phenanthroline, 4,5-Diazafluoren-9-one possesses a reactive ketone group at the C9 position. This functional group serves as a critical synthetic handle, enabling condensation reactions with various diamines, hydrazines, and anilines to form complex, multi-dentate ligands that are synthetically inaccessible from a standard 1,10-phenanthroline starting material.
| Evidence Dimension | Key Synthetic Functional Group |
| Target Compound Data | Reactive C9-ketone |
| Comparator Or Baseline | 1,10-Phenanthroline (lacks a ketone handle) |
| Quantified Difference | Enables a class of condensation reactions not possible with the comparator. |
| Conditions | Standard organic synthesis conditions for condensation. |
This enables the rational design and synthesis of customized ligands with tailored steric and electronic properties, making it a valuable advanced building block for developing novel catalysts, sensors, or emissive metal complexes.
The combination of high thermal stability (m.p. >210 °C) and demonstrated electron-transporting properties makes this compound a strong candidate for vacuum-deposited layers in OLED stacks, where it can improve device lifetime and operational efficiency.
Its low LUMO energy level makes it suitable for use as a host material for phosphorescent emitters, ensuring efficient energy transfer to the guest dopant and preventing exciton quenching, which is critical for achieving high-efficiency PhOLEDs.
As a precursor, its reactive ketone allows for the construction of complex, rigid ligand frameworks. The resulting metal complexes benefit from the locked geometry and defined electronic environment, which is advantageous for stereoselective catalysis or creating robust photoactive materials.
Irritant